molecular formula C20H19ClF7NO2 B12063714 Fosaprepitant Morpholine Hydrochloride

Fosaprepitant Morpholine Hydrochloride

Cat. No.: B12063714
M. Wt: 473.8 g/mol
InChI Key: DWCCMKXSGCKMJF-VROPXZTASA-N
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Preparation Methods

The synthesis of Fosaprepitant Morpholine Hydrochloride involves several steps. One of the key intermediates in the synthesis is (2R,3S)-2-[ ®-1-(3,5-Bis-trifluoromethylphenyl)ethoxy]-3-(4-fluorophenyl)morpholine . The preparation method includes the following steps:

Chemical Reactions Analysis

Fosaprepitant Morpholine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can also occur, typically involving reducing agents like sodium borohydride.

    Substitution: Substitution reactions are common, where functional groups in the molecule are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .

Scientific Research Applications

Fosaprepitant Morpholine Hydrochloride has a wide range of scientific research applications:

Properties

Molecular Formula

C20H19ClF7NO2

Molecular Weight

473.8 g/mol

IUPAC Name

(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride

InChI

InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18+;/m1./s1

InChI Key

DWCCMKXSGCKMJF-VROPXZTASA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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